

# 3-Bromo-4,5-dihydroxybenzaldehyde CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	3-Bromo-4,5-dihydroxybenzaldehyde
Cat. No.:	B099904

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An In-depth Technical Guide to **3-Bromo-4,5-dihydroxybenzaldehyde**

## Introduction

**3-Bromo-4,5-dihydroxybenzaldehyde** (3-BDB) is a naturally occurring bromophenol compound predominantly isolated from marine red algae, including species such as *Polysiphonia morrowii*, *Polysiphonia urceolata*, and *Rhodomela confervoides*.<sup>[1][2][3][4]</sup> This compound has garnered significant attention within the scientific and drug development communities due to its diverse and potent biological activities. Possessing a range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and cytoprotective effects, 3-BDB is a promising candidate for further investigation in the development of novel therapeutics.<sup>[2][5]</sup> This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of **3-Bromo-4,5-dihydroxybenzaldehyde**.

## Chemical Identity and Properties

CAS Number: 16414-34-9<sup>[6]</sup>

Chemical Structure:

- Molecular Formula: C<sub>7</sub>H<sub>5</sub>BrO<sub>3</sub><sup>[6][7]</sup>

- Molecular Weight: 217.02 g/mol [6][7]
- IUPAC Name: **3-bromo-4,5-dihydroxybenzaldehyde**
- SMILES: C1=C(C=C(C(=C1O)O)Br)C=O[8]
- InChI Key: GVSGSHGXUXLQNS-UHFFFAOYSA-N[7]

Physicochemical Properties:

Property	Value	Reference
Physical Form	Solid	
Density	1.901 g/cm <sup>3</sup>	[6]
Boiling Point	297.4 °C at 760 mmHg	[6]
Flash Point	133.7 °C	[6]
Purity	Typically >95%	[4]
Storage	2-8°C under an inert atmosphere	

## Biological Activity and Therapeutic Potential

**3-Bromo-4,5-dihydroxybenzaldehyde** exhibits a wide spectrum of biological activities, making it a molecule of interest for drug development. Its primary effects are centered around cellular protection against oxidative stress and inflammation.

## Antioxidant and Cytoprotective Effects

3-BDB has demonstrated significant antioxidant properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][3] This pathway is a critical cellular defense mechanism against oxidative stress. Studies have shown that 3-BDB can protect human keratinocytes from damage induced by ultraviolet B (UVB) radiation and particulate matter 2.5 (PM2.5) by reducing the generation of reactive oxygen species (ROS).[1][3][9]

## Anti-inflammatory Activity

The compound effectively suppresses inflammatory responses by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF- $\kappa$ B) pathways.<sup>[4][5]</sup> This leads to a downregulation in the expression of pro-inflammatory cytokines and chemokines, including IL-6, IL-8, TNF- $\alpha$ , and others.<sup>[5][10]</sup> These anti-inflammatory properties have been observed in various models, including atopic dermatitis and lipopolysaccharide (LPS)-stimulated macrophages.<sup>[4][10]</sup>

## Cardioprotective Effects

In the context of cardiovascular disease, 3-BDB has been shown to protect against myocardial ischemia and reperfusion injury.<sup>[2]</sup> Its mechanism of action in cardiomyocytes involves the activation of the Akt-PGC1 $\alpha$ -Sirt3 pathway, which helps to mitigate oxidative stress and mitochondrial dysfunction.<sup>[2]</sup>

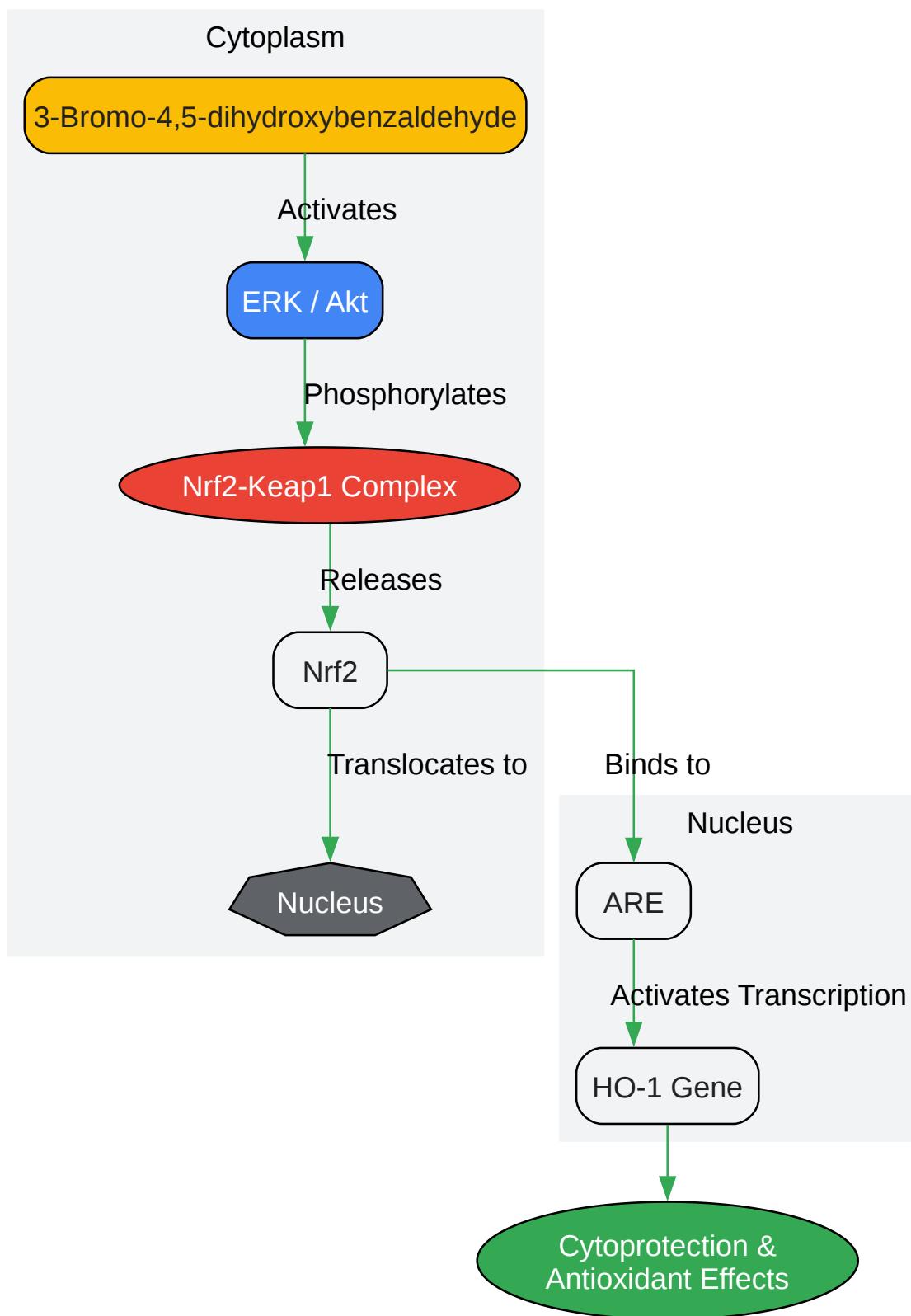
## Other Biological Activities

Beyond the activities mentioned above, research has indicated that 3-BDB also possesses anti-allergic, anti-senescence, anti-wrinkle, and anti-viral properties.<sup>[2][3][5]</sup>

## Signaling Pathways and Mechanisms of Action

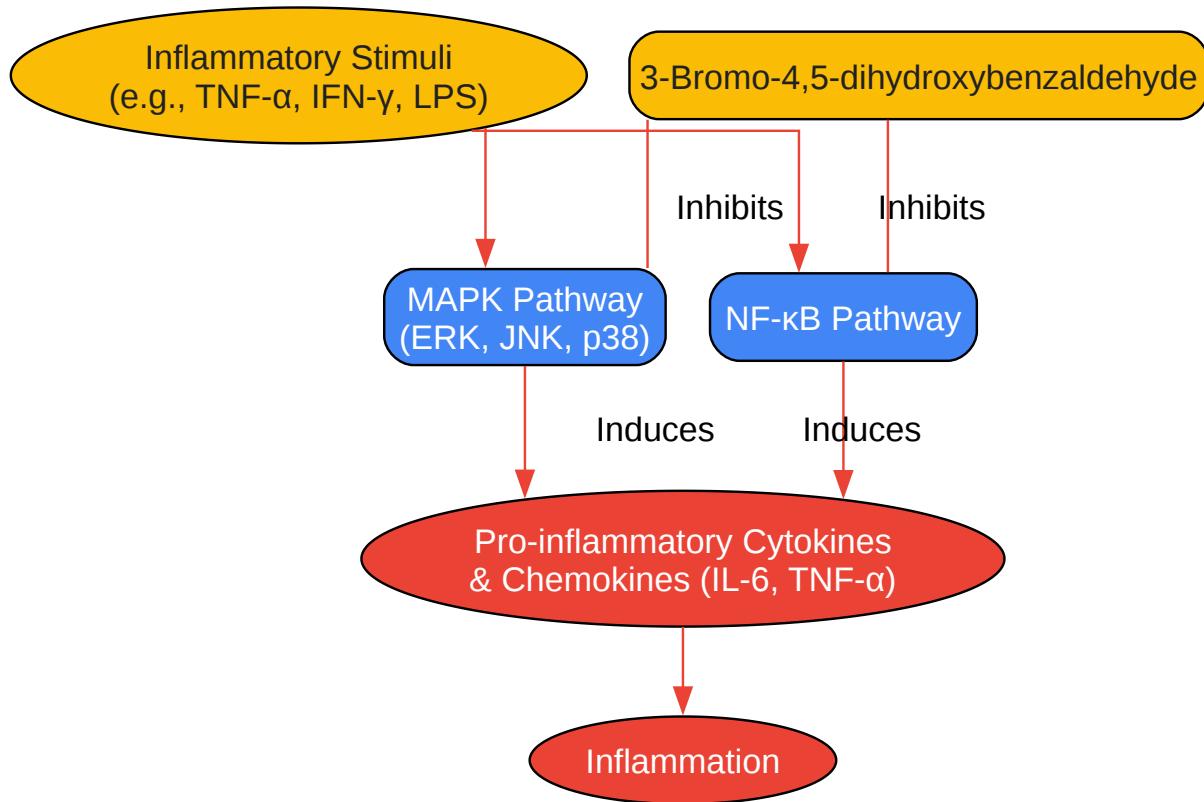
The multifaceted biological effects of **3-Bromo-4,5-dihydroxybenzaldehyde** are attributable to its interaction with several key cellular signaling pathways.

### Nrf2/HO-1 Pathway Activation

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Caption: Nrf2/HO-1 signaling pathway activated by 3-BDB.

## Inhibition of Pro-inflammatory Pathways



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Caption: Inhibition of MAPK and NF-κB pathways by 3-BDB.

## Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the literature for studying the effects of **3-Bromo-4,5-dihydroxybenzaldehyde**.

### Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of  $3 \times 10^5$  cells/well and incubate for 24 hours.
- Treatment: Treat the cells with varying concentrations of 3-BDB (e.g., 10  $\mu$ M, 20  $\mu$ M, 30  $\mu$ M) for a specified duration (e.g., 24 hours). Include a vehicle control. In some experiments, after

pre-treatment with 3-BDB, an oxidative stressor like H<sub>2</sub>O<sub>2</sub> (1 mM) or UVB radiation (30 mJ/cm<sup>2</sup>) can be introduced.[3]

- MTT Addition: Add 2 mg/mL of MTT stock solution to each well to a final volume of 250 µL.
- Incubation: Incubate the plate for 2.5 hours to allow for the formation of formazan crystals.
- Solubilization: Dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
- Measurement: Measure the absorbance at 540 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the control group.

## Western Blot Analysis for Protein Expression

- Cell Lysis: After treatment with 3-BDB, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, Nrf2, p-ERK, GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

# Measurement of Intracellular Reactive Oxygen Species (ROS)

- Cell Treatment: Treat cells with 3-BDB and/or an oxidative stressor as required by the experimental design.
- Staining: Stain the cells with 2',7'-dichlorodihydrofluorescein diacetate (H<sub>2</sub>DCFDA).
- Analysis: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or a confocal microscope.[\[9\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data from various studies on **3-Bromo-4,5-dihydroxybenzaldehyde**.

Table 1: Effective Concentrations of 3-BDB in In Vitro Assays

Cell Line	Assay	Effective Concentration	Observed Effect	Reference
HaCaT Keratinocytes	HO-1 Induction	10-30 µM	Upregulation of HO-1 mRNA and protein	<a href="#">[3]</a>
HaCaT Keratinocytes	Cytotoxicity	40-50 µM	Cytotoxic effects observed	<a href="#">[3]</a>
Cardiomyocytes	Cytoprotection (OGD)	10, 20, 50 µM	Attenuation of OGD-induced cytotoxicity	<a href="#">[2]</a>
RAW 264.7 Macrophages	Anti-inflammatory	12.5-100 µM	Inhibition of inflammatory cytokine production	<a href="#">[2]</a> <a href="#">[10]</a>

Table 2: Effects of 3-BDB on Biomarkers

Model	Biomarker	Treatment	Result	Reference
HaCaT Keratinocytes	Intracellular ROS	PM2.5 + 30 $\mu$ M 3-BDB	Reduction in PM2.5-induced ROS generation	[9]
Cardiomyocytes (OGD)	Cleaved Caspase-3	OGD + 20 $\mu$ M 3-BDB	Suppression of cleaved caspase-3 expression	[2]
Cardiomyocytes (OGD)	SOD2 Acetylation	OGD + 20 $\mu$ M 3-BDB	Partial reversal of OGD-induced acetylation	[2]
RAW 264.7 Macrophages	IL-6 Production	LPS + 12.5-100 $\mu$ M 3-BDB	Dose-dependent inhibition of IL-6 production	[10]

## Conclusion

**3-Bromo-4,5-dihydroxybenzaldehyde** is a marine-derived natural product with significant therapeutic potential. Its well-documented antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways like Nrf2/HO-1, MAPK, and NF- $\kappa$ B, make it a compelling candidate for drug development in areas such as dermatology, cardiology, and inflammatory diseases. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists to further explore the pharmacological applications of this promising compound. Further *in vivo* studies and preclinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.

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- To cite this document: BenchChem. [3-Bromo-4,5-dihydroxybenzaldehyde CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099904#3-bromo-4-5-dihydroxybenzaldehyde-cas-number-and-structure]

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